Methyl 5'-(4-ethylbenzamido)-[2,3'-bithiophene]-4'-carboxylate
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Overview
Description
Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, where the bithiophene derivative is reacted with methanol in the presence of an acid catalyst.
Amidation Reaction: The final step involves the amidation of the esterified bithiophene with 4-ethylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate has several scientific research applications:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share structural similarities and are known for their diverse pharmacological activities.
Thiophene Derivatives: Other thiophene-based compounds, such as suprofen and articaine, have been studied for their medicinal properties.
Uniqueness
Methyl 5’-(4-ethylbenzamido)-[2,3’-bithiophene]-4’-carboxylate stands out due to its unique combination of the bithiophene core and the ethylbenzamido group, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17NO3S2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 2-[(4-ethylbenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H17NO3S2/c1-3-12-6-8-13(9-7-12)17(21)20-18-16(19(22)23-2)14(11-25-18)15-5-4-10-24-15/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
LGVHGGJGOINRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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